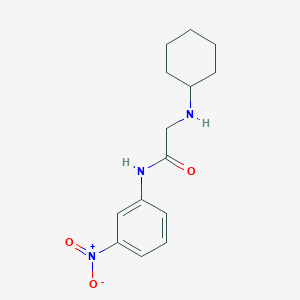

2-(cyclohexylamino)-N-(3-nitrophenyl)acetamide

Beschreibung

Eigenschaften

CAS-Nummer |

331869-96-6 |

|---|---|

Molekularformel |

C14H19N3O3 |

Molekulargewicht |

277.32 g/mol |

IUPAC-Name |

2-(cyclohexylamino)-N-(3-nitrophenyl)acetamide |

InChI |

InChI=1S/C14H19N3O3/c18-14(10-15-11-5-2-1-3-6-11)16-12-7-4-8-13(9-12)17(19)20/h4,7-9,11,15H,1-3,5-6,10H2,(H,16,18) |

InChI-Schlüssel |

YEJKQAPTZFUVOF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)NCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Löslichkeit |

31.4 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-N-(3-nitrophenyl)acetamide typically involves the reaction of cyclohexylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexylamino)-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of 2-(cyclohexylamino)-N-(3-aminophenyl)acetamide.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted acetamide derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylamino)-N-(3-nitrophenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(cyclohexylamino)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, while the nitrophenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting substituent variations, molecular weights, physical states, and synthetic yields:

*Calculated based on molecular formula C₁₅H₂₀N₃O₃.

Key Observations:

Substituent Effects: The 3-nitrophenyl group (common in ) introduces strong electron-withdrawing effects, which may reduce solubility in polar solvents compared to analogs with electron-donating groups (e.g., methoxy in ).

Synthetic Yields: Multicomponent reactions (e.g., III-40, 81% yield ) are efficient for generating cyclohexylamino-containing analogs, while more complex derivatives (e.g., III-28, 50% yield ) require stepwise modifications.

Spectroscopic and Crystallographic Comparisons

- NMR Spectroscopy :

- Crystallography :

- In 2-chloro-N-(3-nitrophenyl)acetamide, the N–H bond adopts a syn conformation relative to the nitro group, facilitating intermolecular N–H⋯O hydrogen bonds along the a-axis . This contrasts with anti-conformations in methyl-substituted analogs.

Q & A

Q. What are the established synthesis protocols for 2-(cyclohexylamino)-N-(3-nitrophenyl)acetamide?

Synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. A representative protocol involves:

- Step 1 : Condensation of 3-nitroaniline with chloroacetyl chloride to form the acetamide backbone.

- Step 2 : Cyclohexylamine introduction via nucleophilic substitution under basic conditions (e.g., triethylamine in ethanol).

- Step 3 : Purification via column chromatography and recrystallization .

Q. Key Reagents and Conditions :

| Reagent | Role | Condition | Yield |

|---|---|---|---|

| Chloroacetyl chloride | Acylation | 0–5°C, anhydrous | ~60% |

| Cyclohexylamine | Nucleophile | Reflux in ethanol, 12h | ~50% |

| Triethylamine | Base catalyst | Room temperature | — |

Validation : Confirm structural integrity using High-Resolution Mass Spectrometry (HRMS) and Infrared Spectroscopy (IR). For example, IR bands at ~1653 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) are critical .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Approach :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and aromatic protons from the 3-nitrophenyl group (δ 7.5–8.5 ppm).

- ¹³C NMR : Peaks at ~170 ppm (amide carbonyl) and ~148 ppm (nitro group) .

- Mass Spectrometry : HRMS should match the molecular formula C₁₄H₁₉N₃O₃ (calc. 293.14 g/mol) .

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.

Common Pitfalls : Impurities from incomplete substitution or oxidation can be resolved via gradient HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Strategies :

- Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination) to enhance efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethanol minimizes side reactions .

- Temperature Control : Lower temperatures (0–5°C) during acylation reduce byproduct formation .

Case Study : A 50% yield reported in a similar synthesis could be increased to ~70% by replacing NaBH₄ with LiAlH₄ for selective reductions, though safety protocols must be prioritized .

Q. What computational methods support mechanistic studies of this compound’s reactivity?

Approach :

- Density Functional Theory (DFT) : Calculate transition states for amide bond formation or nitro group reduction.

- Reaction Pathway Prediction : Tools like ICReDD’s quantum chemical calculations can predict optimal conditions (e.g., solvent polarity, pH) .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Example : DFT analysis of the nitro group’s electron-withdrawing effect can explain its role in stabilizing intermediates during substitution reactions .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Troubleshooting :

- Discrepancies in NMR Peaks : Ensure deuterated solvents are dry and free of proton exchange (e.g., DMSO-d₆ vs. CDCl₃).

- Unexpected IR Absorptions : Check for residual solvents (e.g., ethanol at ~3300 cm⁻¹) or moisture.

- HRMS Mismatches : Recalibrate instrumentation or re-run samples with internal standards (e.g., sodium formate) .

Documentation : Compare data with PubChem or NIST entries for 3-nitroacetanilide derivatives to validate assignments .

Q. What are the safety considerations for handling this compound in laboratory settings?

Safety Protocol :

- Hazard Identification : Potential irritant (skin/eyes) based on SDS data for structurally similar nitroacetamides .

- Mitigation : Use fume hoods, nitrile gloves, and PPE. Store in amber vials at 4°C to prevent photodegradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

Structure-Activity Insights :

- Nitro Group : Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with thiols or amines) .

- Cyclohexylamine : The bulky substituent may sterically hinder interactions with enzymes, affecting bioactivity .

- Amide Linker : Participates in hydrogen bonding with biological targets, as seen in related quinoline derivatives .

Experimental Validation : Modify substituents (e.g., replace nitro with cyano) and compare IC₅₀ values in enzyme inhibition assays .

Q. Table 1: Key Spectroscopic Data

| Technique | Key Peaks | Assignment | Source |

|---|---|---|---|

| ¹H NMR | δ 1.2–2.1 (m) | Cyclohexyl protons | |

| IR | 1653 cm⁻¹ | Amide C=O stretch | |

| HRMS | 293.14 g/mol | [M+H]⁺ |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (acylation) | Reduces hydrolysis |

| Solvent | Ethanol (reflux) | Minimizes side reactions |

| Catalyst | Triethylamine | Accelerates substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.